4-(1H-pyrazol-4-yl)quinoline
Overview
Description
- 4-(1H-pyrazol-4-yl)quinoline is a heterocyclic compound with a fused quinoline and pyrazole ring system.
- It is a synthetic intermediate used in various fields, including biological, physical-chemical, material science, and industrial applications.
Synthesis Analysis
- The synthesis of 4-(1H-pyrazol-4-yl)quinoline involves various methods, including classical protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, and Doebner von Miller reactions.
- Recent advances in synthetic routes have improved the efficiency and selectivity of quinoline derivatives.
Molecular Structure Analysis
- 4-(1H-pyrazol-4-yl)quinoline has a heteroaromatic five-membered ring with adjacent nitrogen atoms.
- It exhibits diverse and valuable properties due to its functionalization and structural variants.
Chemical Reactions Analysis
- 4-(1H-pyrazol-4-yl)quinoline can participate in various reactions, including post-functionalization once the pyrazole ring is formed.
- Researchers continue to explore new strategies for its synthesis and functionalization.
Physical And Chemical Properties Analysis
- Molecular weight: 195.22 g/mol
- Density: 1.27 g/cm³
- Boiling point: 433°C at 760 mmHg
- Flash point: 209.3°C
Scientific Research Applications
Pharmacological Applications
Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells . These novel heterocycles are designed and synthesized by chemists through new strategies . The synthesized molecules are then screened for their efficacy against typical drugs in the market .
Method of Application
The synthesis of quinolinyl-pyrazoles involves treating chalcones with thiosemicarbazide under alkaline conditions, followed by cyclization .
Results
The synthesized quinolinyl-pyrazoles have been found to be less toxic and more potent for the treatment of various health threats .
Antimicrobial and Antioxidant Activity
Triazole and pyrazole compounds containing thiazole analogues have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . These compounds have been evaluated for their in vitro anti-microbial activity .
Method of Application
The synthesis of these compounds involves the reaction of p-hydroxy benzaldehyde with phenyl hydrazine .
Results
Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant .
Antileishmanial and Antimalarial Activity
Quinolinyl-pyrazoles have also been studied for their antileishmanial and antimalarial activities .
Method of Application
The compounds are synthesized and then tested in vitro for their antipromastigote activity .
Results
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Antibacterial and Antifungal Activity
Quinolinyl-pyrazoles have shown potential antibacterial and antifungal activity .
Method of Application
The compounds are synthesized and then tested for their antibacterial and antifungal activities .
Results
The brief SAR (structural activity relationship) of the synthesized compounds shows potential antibacterial and antifungal activity .
Fluorescent Sensors
1H-Pyrazolo[3,4-b]quinolines have been studied for their photophysical properties and potential use as fluorescent sensors .
Method of Application
The compounds are synthesized and then tested for their photophysical properties .
Results
The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .
Antitubercular Activities
Imidazole derivatives, which include pyrazole compounds, have been screened for in vitro antitubercular activities against Mycobacterium tuberculosis H37Rv .
Method of Application
The compounds are synthesized and then tested for their antitubercular activities .
Results
The derivatives were found to have potential antitubercular activities .
Safety And Hazards
- No specific safety hazards were found for this compound in the available data.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Researchers should explore the biological activities and potential applications of 4-(1H-pyrazol-4-yl)quinoline.
- Further studies may lead to the development of less toxic and more potent derivatives.
Please note that this analysis is based on available information, and further research may provide additional insights. 🌟
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-12-11(3-1)10(5-6-13-12)9-7-14-15-8-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFKLYKZFIEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CNN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402067 | |
Record name | 4-(1H-pyrazol-4-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-4-yl)quinoline | |
CAS RN |
439106-49-7 | |
Record name | 4-(1H-pyrazol-4-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 439106-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.